Dual Bromination at C4 and C5 Enables Orthogonal Sequential Derivatization vs. Mono-Bromo or Non-Halogenated Analogs
4,5-Dibromo-1-ethyl-1H-imidazole-2-carbaldehyde possesses two chemically distinct C–Br bonds that undergo sequential Pd-catalyzed cross-coupling with high site-selectivity (C5 before C4), confirmed in the 4,5-dibromoimidazole series [1]. The non-brominated analog 1-ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0) lacks halogen handles entirely, precluding cross-coupling diversification. The mono-bromo analog 5-bromo-1-ethyl-1H-imidazole-2-carbaldehyde provides only a single derivatizable site, limiting scaffold complexity to half that achievable with the 4,5-dibromo compound.
| Evidence Dimension | Number of Pd-catalyzed cross-coupling sites |
|---|---|
| Target Compound Data | 2 (C5 and C4, with demonstrated sequential selectivity in Sonogashira alkynylation) [1] |
| Comparator Or Baseline | 1-ethyl-1H-imidazole-2-carbaldehyde: 0 sites; 5-bromo-1-ethyl-1H-imidazole-2-carbaldehyde: 1 site |
| Quantified Difference | 2 vs. 0 sites (non-brominated) or 2 vs. 1 site (mono-brominated) for cross-coupling elaboration |
| Conditions | Pd-catalyzed Sonogashira alkynylation; selectivity demonstrated on 4,5-dibromoimidazole scaffold [1] |
Why This Matters
Two sequential derivatization sites double the accessible chemical space per synthetic step, reducing total step count and cost in library synthesis for drug discovery programs.
- [1] Panattoni, A. et al. Imidazole-Fused Enediynes by Selective C5–C4 Alkynylations of 4,5-Dibromoimidazoles. Eur. J. Org. Chem. 2024. Demonstrates C5-selective mono-alkynylation followed by C4 alkynylation. View Source
